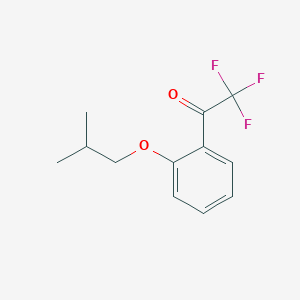

2'-iso-Butoxy-2,2,2-trifluoroacetophenone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13F3O2 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-[2-(2-methylpropoxy)phenyl]ethanone |

InChI |

InChI=1S/C12H13F3O2/c1-8(2)7-17-10-6-4-3-5-9(10)11(16)12(13,14)15/h3-6,8H,7H2,1-2H3 |

InChI Key |

WXSCCNXVQWOBBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=CC=C1C(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iso Butoxy 2,2,2 Trifluoroacetophenone

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

Disconnection Strategies Involving the Ketone Moiety

The most logical retrosynthetic disconnection for 2'-iso-Butoxy-2,2,2-trifluoroacetophenone involves breaking the bond between the aromatic ring and the carbonyl group of the ketone. This disconnection points to a Friedel-Crafts acylation reaction as a key step in the synthesis. wikipedia.orgmasterorganicchemistry.com The precursors would be an activated aromatic ring, specifically iso-butoxybenzene, and a trifluoroacetylating agent.

Another approach involves the disconnection of the carbon-carbon bond adjacent to the carbonyl group, suggesting a Grignard-type reaction. In this scenario, a trifluoromethyl Grignard reagent would react with an appropriate ortho-iso-butoxybenzoyl derivative.

Approaches for Introducing the Trifluoromethyl Group

The trifluoromethyl group is a crucial pharmacophore in many biologically active molecules due to its unique electronic properties. wikipedia.orgwikipedia.org Several methods exist for its introduction into organic compounds.

One common strategy involves the use of trifluoroacetic anhydride (B1165640) or its derivatives in a Friedel-Crafts acylation reaction. google.com Alternatively, nucleophilic trifluoromethylation using reagents like trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) or the combination of fluoroform (HCF3) and a strong base can be employed to introduce the CF3 group onto an electrophilic carbonyl carbon. beilstein-journals.orgillinois.edu The reaction of organometallic reagents with trifluoroacetates also presents a viable, though sometimes substrate-dependent, pathway to trifluoromethyl ketones. researchgate.net

A summary of common trifluoromethylating agents is presented below:

| Reagent Class | Specific Example(s) | Typical Application |

| Acylating Agents | Trifluoroacetic anhydride | Friedel-Crafts acylation |

| Nucleophilic CF3 Sources | Trifluoromethyltrimethylsilane, Fluoroform/KHMDS | Addition to carbonyls/esters |

| Radical Sources | Trifluoroiodomethane | Radical trifluoromethylation |

| Electrophilic CF3 Sources | Umemoto reagents, Yagupol'skii reagents | Reaction with nucleophiles |

Installation of the iso-Butoxy Moiety via Aromatic Substitution Reactions

The iso-butoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com The most common method for installing an alkoxy group, such as iso-butoxy, onto an aromatic ring is through a Williamson ether synthesis. This involves the reaction of the corresponding phenol (B47542) (2'-hydroxy-2,2,2-trifluoroacetophenone) with an iso-butyl halide (e.g., iso-butyl bromide) in the presence of a base. youtube.com

Classical Synthetic Routes

Based on the retrosynthetic analysis, several classical synthetic routes can be proposed for the synthesis of this compound.

Friedel-Crafts Acylation Approaches to Fluorinated Acetophenones

The Friedel-Crafts acylation is a powerful and widely used method for the synthesis of aryl ketones. wikipedia.orgorganic-chemistry.org In the context of this compound, this would involve the reaction of iso-butoxybenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). masterorganicchemistry.comgoogle.com

The iso-butoxy group is an ortho-, para-director. Therefore, the Friedel-Crafts acylation of iso-butoxybenzene would be expected to yield a mixture of the ortho- and para-isomers. The separation of these isomers would be a necessary subsequent step. To favor the formation of the desired ortho-product, a blocking group strategy could be employed, where the para-position is temporarily blocked to direct the acylation to the ortho-position. masterorganicchemistry.com

A variety of Lewis acids can be used to catalyze Friedel-Crafts acylations, and their choice can influence the reaction's efficiency and regioselectivity. nih.gov

| Lewis Acid Catalyst | Typical Reaction Conditions |

| Aluminum Chloride (AlCl3) | Stoichiometric amounts, often in chlorinated solvents |

| Iron(III) Chloride (FeCl3) | Catalytic to stoichiometric amounts |

| Zinc Chloride (ZnCl2) | Milder catalyst, sometimes requires higher temperatures |

| Metal Triflates | Can be used in catalytic amounts, often under milder conditions. nih.gov |

Grignard-Type Methodologies and Their Optimization for Trifluoroacetophenone Derivatives

Grignard reactions provide an alternative route to trifluoromethyl ketones. datapdf.com One approach involves the reaction of an organomagnesium reagent, such as 2-isobutoxyphenylmagnesium bromide, with a trifluoroacetylating agent like N-trifluoroacetylpiperidine or trifluoroacetic anhydride. google.com The Grignard reagent would be prepared from the corresponding aryl bromide, 1-bromo-2-isobutoxybenzene.

Conversely, a trifluoromethyl Grignard reagent (CF3MgX) could be reacted with an ortho-iso-butoxybenzoyl derivative, such as a Weinreb amide or an ester. However, the generation and use of trifluoromethyl Grignard reagents can be challenging due to their instability.

The reaction of fluorine-containing esters with Grignard reagents can be a viable method for constructing the corresponding ketones, but careful control of the reaction temperature is often necessary to prevent side reactions, such as reduction of the ketone product. researchgate.net The reaction of 2,2,2-trifluoroacetophenone (B138007) itself with Grignard reagents has been shown to lead to reduction products, highlighting the electrophilic nature of the trifluoromethyl-substituted carbonyl group. sigmaaldrich.comsigmaaldrich.com

Nucleophilic Aromatic Substitution Strategies for Alkoxy Introduction

The synthesis of this compound can be effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is viable due to the chemical nature of the trifluoroacetophenone moiety. Aromatic rings, typically electron-rich and thus nucleophilic, become susceptible to attack by nucleophiles when substituted with strong electron-withdrawing groups. wikipedia.org

In the case of the target molecule, the 2,2,2-trifluoroacetyl group (-COCF₃) at the ortho position acts as a powerful electron-withdrawing group. This group activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex. wikipedia.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com First, the nucleophile (isobutoxide) adds to the carbon atom bearing the leaving group, forming the resonance-stabilized anionic intermediate. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

The reaction is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer complex. libretexts.org A typical precursor for this synthesis would be a 2'-halo-2,2,2-trifluoroacetophenone, such as 2'-chloro- or 2'-fluoro-2,2,2-trifluoroacetophenone, which is treated with sodium or potassium isobutoxide.

Interestingly, in SNAr reactions, fluoride (B91410) is often an excellent leaving group, even more so than chloride or bromide. This is contrary to SN2 reactions where iodide is the best leaving group. The rate-determining step in SNAr is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic. masterorganicchemistry.comyoutube.com

Table 1: Relative Reactivity of Halide Leaving Groups in SNAr Reactions

| Leaving Group | Relative Rate | Rationale |

| F | Highest | Highly electronegative, strongly polarizes the C-X bond, accelerating the rate-determining nucleophilic attack. masterorganicchemistry.com |

| Cl | High | Good compromise between electronegativity and bond strength. |

| Br | Medium | Less electronegative than F or Cl, leading to a slower initial attack. |

| I | Lowest | Least electronegative, resulting in the slowest rate of nucleophilic attack. |

Modern Synthetic Techniques

Advances in synthetic chemistry offer more sophisticated and efficient alternatives for constructing aryl ethers and complex ketones. These modern techniques often provide advantages in terms of reaction conditions, substrate scope, and selectivity.

Catalytic Methods for Aryl C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern synthesis for forming carbon-heteroatom bonds, including the aryl C-O bond present in this compound. Methods such as the Buchwald-Hartwig amination, adapted for C-O coupling, provide a powerful alternative to classical SNAr.

These reactions typically employ a palladium or copper catalyst with a specialized ligand to couple an aryl halide or triflate with an alcohol. For the synthesis of the target compound, this would involve reacting a 2'-halo-2,2,2-trifluoroacetophenone with isobutanol in the presence of a suitable base and catalyst system. These catalytic methods are often milder and more versatile than SNAr, tolerating a wider array of functional groups. More advanced strategies involving rhodium-catalyzed chelation-assisted C-O bond activation have also been developed for the synthesis of complex aryl ketones from ester precursors. nih.gov

Table 2: Comparison of SNAr and Catalytic C-O Coupling for Aryl Ether Synthesis

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Catalytic Cross-Coupling (e.g., Buchwald-Hartwig) |

| Activation | Requires strong electron-withdrawing groups (e.g., -NO₂, -COCF₃) ortho/para to the leaving group. libretexts.org | Generally applicable to a wide range of electronically diverse aryl halides/triflates. |

| Reagents | Stoichiometric strong base (e.g., NaH, KOtBu) to form the alkoxide nucleophile. | Catalytic amounts of a transition metal (e.g., Pd, Cu) and ligand, with a stoichiometric base. |

| Conditions | Often requires elevated temperatures and polar aprotic solvents. | Can often proceed under milder temperature conditions. |

| Leaving Group | F > Cl > Br > I. masterorganicchemistry.com | I > Br > OTf > Cl. |

Stereoselective Synthetic Pathways for Ketone Derivatives

While this compound is an achiral molecule, the broader field of ketone synthesis is rich with stereoselective methods. These pathways are crucial for producing chiral derivatives, which are of high importance in medicinal chemistry and materials science. Modern techniques allow for the creation of ketones with precise three-dimensional control.

For instance, catalytic enantioselective methods can be used to prepare ketones that possess an α-quaternary stereocenter. unc.edu Such methods might utilize a chiral phosphine (B1218219) ligand in conjunction with a metal catalyst to facilitate the reaction of a simple starting material, like an ester, with a nucleophile to generate a chiral ketone in high enantiomeric excess. unc.edu Other advanced strategies include radical-mediated cascades that can form complex fused ketones with high diastereoselectivity from simple aliphatic acids and vinyl azides. nih.gov Although not directly applied to the title compound, these methods illustrate the modern capacity to construct complex, stereodefined ketone structures, a class to which this compound belongs.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing the target molecule, these principles can be applied at multiple stages.

One key aspect is the use of catalysis. The catalytic C-O bond formation methods discussed previously (2.3.1) are inherently "greener" than stoichiometric methods as they reduce waste. Furthermore, the development of catalysts that operate in environmentally benign solvents, such as water or bio-based solvents, is a major goal. For example, selective hydrodeoxygenation of acetophenone (B1666503) derivatives has been demonstrated using catalysts under green conditions. rsc.org

Interestingly, the trifluoroacetophenone core itself is relevant to green chemistry. Research has shown that 2,2,2-trifluoroacetophenone can act as an efficient organocatalyst for the epoxidation of various olefins. acs.orgacs.org This process uses hydrogen peroxide (H₂O₂), a green oxidant that produces only water as a byproduct, and requires only a small catalytic amount of the ketone. acs.orgacs.org This highlights a green application of the compound class, aligning with the goals of sustainable chemistry.

Flow Chemistry Applications in Trifluoroacetophenone Production

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. youtube.com In a flow reactor, reagents are pumped through a network of tubes where they mix and react, offering significant advantages in terms of safety, efficiency, and scalability. cordenpharma.comnih.gov

The synthesis of trifluoroacetophenones and their derivatives is well-suited for flow chemistry applications. Key benefits include:

Enhanced Heat Transfer : The high surface-area-to-volume ratio of flow reactors allows for superior control over reaction temperature. This is critical for managing highly exothermic reactions, such as nitrations or certain SNAr substitutions, preventing dangerous thermal runaways. cordenpharma.comnih.gov

Improved Safety : Hazardous or unstable intermediates can be generated and consumed in situ within the flow reactor, minimizing the risk associated with their accumulation in a large batch reactor. nih.gov

Scalability : Increasing production volume in a flow system is achieved by simply running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor. youtube.com

A potential flow process for this compound could involve pumping a stream of 2'-fluoro-2,2,2-trifluoroacetophenone and a stream of sodium isobutoxide in a suitable solvent to a mixing point, followed by passage through a heated reaction coil to ensure complete conversion before in-line purification.

Table 3: Comparison of Batch vs. Flow Processing for Chemical Synthesis

| Parameter | Batch Processing | Flow Chemistry |

| Operation | Reagents are loaded into a vessel, reacted, and then the product is discharged. | Reagents are continuously pumped, mixed, and reacted in a tube or channel. youtube.com |

| Heat Transfer | Limited by the surface area of the vessel; can lead to hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. cordenpharma.com |

| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. | Inherently safer due to small reactor volume and in-situ generation/consumption of intermediates. nih.gov |

| Scalability | Complex; often requires re-optimization of reaction conditions ("scale-up issues"). | Simpler; achieved by extending run time or using parallel reactors. youtube.com |

| Process Control | More difficult to precisely control reaction parameters throughout the batch. | Precise control over temperature, pressure, and residence time. |

Reactivity Studies of 2 Iso Butoxy 2,2,2 Trifluoroacetophenone

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the trifluoroacetyl group is rendered significantly electrophilic by the strong electron-withdrawing effect of the three fluorine atoms. This makes it highly susceptible to nucleophilic attack.

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the carbonyl carbon of ketones to form tertiary alcohols. masterorganicchemistry.comlibretexts.org In the case of 2'-iso-Butoxy-2,2,2-trifluoroacetophenone, the reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would be expected to proceed via nucleophilic addition to the carbonyl group. The general mechanism involves the attack of the carbanionic component of the organometallic reagent on the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. masterorganicchemistry.comyoutube.com

The presence of the ortho-isobutoxy group may exert a steric influence on the approaching nucleophile. Furthermore, a computational study on the displacement of alkoxy groups by Grignard reagents in related aromatic systems suggests that the formation of a magnesium chelate between the alkoxy and carbonyl groups can direct reactivity. nih.gov In some instances with sterically hindered ketones, Grignard reagents can lead to reduction of the carbonyl group rather than addition. wikipedia.org

Organolithium reagents are generally more reactive than Grignard reagents and would also be expected to add to the carbonyl group. wikipedia.orgyoutube.com The choice of organometallic reagent and reaction conditions can influence the outcome, potentially leading to different stereoselectivities if a new chiral center is formed. Studies on 2,2,2-trifluoroacetophenone (B138007) have shown it undergoes asymmetric reduction with optically active Grignard reagents to yield 2,2,2-trifluoro-1-phenylethanol. sigmaaldrich.com

Table 1: Predicted Products from Reactions with Organometallic Reagents

| Reagent | Predicted Product |

| Methylmagnesium bromide (CH₃MgBr) | 2-(2-isobutoxyphenyl)-1,1,1-trifluoro-2-propanol |

| Phenyllithium (C₆H₅Li) | 1-(2-isobutoxyphenyl)-2,2,2-trifluoro-1,1-diphenylethanol |

Note: The products in this table are predicted based on the general reactivity of ketones with organometallic reagents. Specific experimental data for this compound was not found.

Aldol-type condensations involve the reaction of an enolate ion with a carbonyl compound. magritek.com For this compound, the trifluoromethyl group significantly acidifies the α-protons, making enolate formation more facile compared to non-fluorinated acetophenones. However, the highly electrophilic nature of the trifluoromethyl ketone itself makes it an excellent electrophile in such reactions.

In a self-condensation, the enolate of one molecule of this compound would attack the carbonyl group of another. However, due to the high reactivity of the carbonyl group, crossed aldol (B89426) condensations with other enolizable ketones or aldehydes are more likely to be synthetically useful. The reaction is typically catalyzed by either acid or base to generate the enol or enolate, respectively. magritek.com

The enolate, once formed, is a resonance-stabilized species and a potent nucleophile. masterorganicchemistry.com The general mechanism for a base-catalyzed aldol condensation is initiated by the deprotonation of the α-carbon. magritek.com

The carbonyl group of this compound can be readily reduced to a secondary alcohol by hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). LiAlH₄ is a much stronger reducing agent than NaBH₄. wikipedia.org

The reduction of the prochiral ketone will generate a new stereocenter. The stereochemical outcome of the reduction can be influenced by the steric bulk of the reducing agent and the substituents on the ketone. For instance, in the reduction of 4-tert-butylcyclohexanone, less hindered reagents like NaBH₄ tend to favor attack from the less hindered face, leading to the thermodynamically more stable equatorial alcohol. wikipedia.org In the context of this compound, the bulky ortho-isobutoxy group and the trifluoromethyl group would likely direct the stereochemical course of the reduction.

Modified hydride reagents, such as those with bulky alkoxy ligands (e.g., lithium tri-tert-butoxyaluminum hydride), can exhibit greater stereoselectivity. wikipedia.org Asymmetric reducing agents can be employed to achieve enantioselective reduction, a common strategy in the synthesis of chiral pharmaceuticals.

Table 2: Common Hydride Reducing Agents and Their General Reactivity

| Reagent | General Reactivity with Ketones |

| Sodium borohydride (NaBH₄) | Reduces aldehydes and ketones to alcohols. |

| Lithium aluminum hydride (LiAlH₄) | Strong reducing agent; reduces ketones, esters, and carboxylic acids. |

| Diisobutylaluminum hydride (DIBAL-H) | Can reduce esters to aldehydes at low temperatures. |

Note: This table provides a general overview of the reactivity of these reagents.

α-Functionalization and Enolization Chemistry

The presence of protons on the carbon adjacent to the carbonyl group (the α-carbon) allows for a range of functionalization reactions via enol or enolate intermediates. nih.gov

For an unsymmetrical ketone with protons on both α-carbons, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed faster and typically results from the removal of the less sterically hindered proton. The thermodynamic enolate is the more stable enolate, usually having the more substituted double bond.

In the case of this compound, there is only one α-carbon with protons, which simplifies the regioselectivity of enolate formation. The key consideration then becomes the conditions required for enolate generation. Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures are typically used to generate the enolate quantitatively and irreversibly. libretexts.orglibretexts.org Weaker bases, such as alkoxides, may establish an equilibrium with the ketone. libretexts.org

The enolate of this compound can act as a nucleophile in reactions with various electrophiles, allowing for the introduction of functional groups at the α-position. This is a powerful method for carbon-carbon bond formation.

Recent advancements in catalysis have also provided methods for the direct asymmetric α-functionalization of ketones, avoiding the pre-formation of the enolate.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) reactions introduce a new substituent onto the benzene ring by replacing a hydrogen atom. The position of this substitution is not random but is directed by the existing substituents.

Regioselectivity Directed by Trifluoroacetyl and iso-Butoxy Groups

The directing effects of the trifluoroacetyl and iso-butoxy groups are in opposition. The iso-butoxy group, an alkoxy group, is an activating ortho-, para-director. pressbooks.pubvedantu.com This means it increases the rate of electrophilic substitution compared to unsubstituted benzene and directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself. pressbooks.pubvedantu.com This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions. acs.orgyoutube.comyoutube.comyoutube.com

Conversely, the trifluoroacetyl group is a deactivating meta-director. youtube.comleah4sci.com The strong electron-withdrawing nature of the trifluoromethyl group, combined with the carbonyl group, pulls electron density away from the aromatic ring, making it less reactive towards electrophiles. youtube.comleah4sci.com This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack. youtube.comleah4sci.comyoutube.com

In this compound, these two groups are in a 1,2-relationship on the benzene ring. The powerful activating effect of the iso-butoxy group generally dominates over the deactivating effect of the trifluoroacetyl group. nih.gov Therefore, electrophilic substitution is expected to occur at the positions activated by the iso-butoxy group, which are ortho and para to it. The para position (C-5) is sterically more accessible than the ortho position (C-3), which is hindered by the adjacent trifluoroacetyl group. The other ortho position (C-1) is already substituted. Thus, the major product of electrophilic aromatic substitution is anticipated to be at the para-position relative to the iso-butoxy group.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Position of Substitution | Directing Influence of iso-Butoxy Group | Directing Influence of Trifluoroacetyl Group | Predicted Outcome |

| 3' | Ortho (Sterically hindered) | Meta | Minor Product |

| 4' | - | Ortho (Deactivated) | Unlikely |

| 5' | Para (Sterically accessible) | Meta | Major Product |

| 6' | Ortho (Sterically accessible) | Ortho (Deactivated) | Minor Product |

Halogenation and Nitration Studies

Halogenation: The halogenation of aromatic compounds is a classic electrophilic aromatic substitution reaction. libretexts.org For acetophenone (B1666503) derivatives, halogenation can occur at the α-carbon of the ketone under certain conditions. libretexts.orgnih.gov However, under typical electrophilic aromatic substitution conditions (e.g., Br₂/FeBr₃ or Cl₂/AlCl₃), substitution will occur on the aromatic ring. Given the directing effects discussed, the major product of the bromination or chlorination of this compound is expected to be the 5'-halo-substituted derivative.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is another fundamental electrophilic aromatic substitution. google.comautomate.video The nitration of acetophenone itself yields primarily the meta-substituted product due to the deactivating nature of the acetyl group. automate.videogoogleapis.com However, in the case of this compound, the activating iso-butoxy group is expected to direct the incoming nitro group to the para position (C-5). It is worth noting that nitration of electron-rich acetophenones can sometimes lead to side reactions, including ipso-substitution where a substituent other than hydrogen is replaced. researchgate.net

Oxidation and Reduction Chemistry

Chemoselective Oxidation of the Ketone Functionality

The oxidation of the ketone functionality in this compound is a challenging transformation. Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents can lead to the degradation of the aromatic ring or cleavage of the ether linkage.

One potential method for the selective oxidation of the ketone is the Baeyer-Villiger oxidation, which converts a ketone to an ester using a peroxy acid. organic-chemistry.org In this case, it would likely result in the formation of an iso-butoxy-substituted phenyl trifluoroacetate. The trifluoromethyl group's strong electron-withdrawing nature would influence the migratory aptitude of the adjacent phenyl group.

It is noteworthy that 2,2,2-trifluoroacetophenone itself has been employed as an organocatalyst for various oxidation reactions, including the epoxidation of alkenes and the oxidation of tertiary amines to N-oxides, typically using hydrogen peroxide as the oxidant. wikipedia.orgrsc.orggoogle.comnih.gov This suggests that the trifluoroacetyl group can activate the carbonyl for certain oxidative processes, though not necessarily leading to its own oxidation.

Transformations of the iso-Butoxy Group

The iso-butoxy group, as an ether linkage to an aromatic ring, can undergo cleavage under specific conditions.

Ether Cleavage: Aryl ethers can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgnumberanalytics.comwikipedia.org This reaction typically proceeds via an Sₙ2 or Sₙ1 mechanism at the alkyl-oxygen bond, resulting in the formation of a phenol (B47542) and an alkyl halide. libretexts.org In the case of this compound, treatment with a strong acid like HBr would be expected to yield 2'-hydroxy-2,2,2-trifluoroacetophenone and iso-butyl bromide. The cleavage of aryl alkyl ethers can also be achieved using other reagents such as aluminum iodide. researchgate.net

Oxidative Cleavage: Certain enzymatic systems, such as fungal peroxygenases, have been shown to catalyze the oxidative cleavage of the ether bond in aromatic ethers. nih.govnih.gov This process often involves the insertion of an oxygen atom adjacent to the ether linkage, leading to an unstable hemiacetal that spontaneously decomposes. nih.gov While not a standard laboratory transformation, it highlights a potential biochemical pathway for the degradation of such compounds.

Mechanistic Investigations of Reactions Involving 2 Iso Butoxy 2,2,2 Trifluoroacetophenone

Elucidation of Reaction Pathways and Transition States

The elucidation of a reaction pathway involves identifying all elementary steps, including the formation of intermediates and the structures of transition states that connect them. A transition state is the specific configuration along a reaction coordinate that corresponds to the highest potential energy. researchgate.net It is a transient, high-energy complex that cannot be isolated but its structure can be inferred. nih.gov

For reactions involving 2'-iso-Butoxy-2,2,2-trifluoroacetophenone, computational chemistry, particularly Density Functional Theory (DFT), would be a primary tool. DFT calculations can map the potential energy surface of a reaction, helping to identify the lowest energy path from reactants to products. These calculations would model the geometry of reactants, products, any reaction intermediates, and the crucial transition states. Key structural features of a transition state, such as partially formed and broken bonds, can be visualized and their energies calculated. researchgate.netnih.gov For instance, in a hypothetical nucleophilic addition to the carbonyl group of this compound, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partial negative charge developing on the carbonyl oxygen. The presence of the bulky isobutoxy group at the ortho position would be expected to sterically influence the approach of reactants and the geometry of the transition state.

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to understanding reaction mechanisms by measuring how the rate of a reaction changes with the concentration of reactants, catalysts, and other species. The outcome of these studies is the rate law, a mathematical equation that describes the reaction rate.

For a hypothetical reaction of this compound, the rate law would be determined by systematically varying the concentration of the ketone and any other reactants while monitoring the formation of the product or disappearance of the reactant over time, often using spectroscopic methods. For example, if a reaction was found to be first-order in this compound and first-order in a nucleophile (Nu), the rate law would be expressed as:

Rate = k[this compound][Nu]

This rate law would suggest that the rate-determining step involves a collision between one molecule of the ketone and one molecule of the nucleophile. The rate constant, k, provides a quantitative measure of the reaction's speed at a given temperature. Studies on related alkoxy radicals have determined rate constants for isomerization and reaction with oxygen, illustrating the type of kinetic data that would be sought. rsc.org

Isotope Effects in Key Transformation Steps

Isotope effects are a powerful tool for probing the details of a reaction mechanism, particularly the bond-breaking and bond-forming events occurring in the rate-determining step. mdpi.com A kinetic isotope effect (KIE) is the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes.

For this compound, deuterium (B1214612) labeling would be a common strategy. For example, if a reaction involved the abstraction of a proton from the carbon alpha to the carbonyl group, one could synthesize the deuterated analogue and compare its reaction rate to the non-deuterated compound. A significant primary KIE (typically kH/kD > 2) would indicate that the C-H bond is being broken in the rate-determining step. researchgate.net Secondary isotope effects, where the isotopic substitution is at a position not directly involved in bond cleavage, can provide information about changes in hybridization at a particular atom during the transition state. researcher.life Binding isotope effects can also offer detailed information on atomic changes resulting from interactions with catalysts or other molecules. nih.gov

Role of Catalysis in Reactions of this compound

Catalysis provides an alternative, lower-energy reaction pathway, thereby increasing the reaction rate without being consumed in the process. Both organocatalysis and metal catalysis would be relevant approaches for transformations involving this compound.

Organocatalysts are small, metal-free organic molecules. The parent compound, 2,2,2-trifluoroacetophenone (B138007), is a known organocatalyst for oxidation reactions, such as the epoxidation of alkenes using hydrogen peroxide. nih.govorganic-chemistry.orgescholarship.org The mechanism involves the ketone reacting with hydrogen peroxide to form a highly reactive dioxirane (B86890) or a related peroxy intermediate. researchgate.netorganic-chemistry.org This intermediate then transfers an oxygen atom to the substrate.

For this compound, a similar catalytic cycle would be anticipated. The ketone would react with an oxidant like H₂O₂ to form an active species. The electron-donating nature of the ortho-isobutoxy group could influence the electrophilicity of the carbonyl carbon and the stability of the catalytic intermediates, potentially altering the catalyst's reactivity and efficiency compared to the unsubstituted 2,2,2-trifluoroacetophenone. nih.gov

Table 1: Hypothetical Organocatalytic Epoxidation Data

| Entry | Catalyst | Substrate | Oxidant | Yield (%) |

| 1 | 2,2,2-Trifluoroacetophenone | Cyclooctene | H₂O₂ | 95 |

| 2 | This compound | Cyclooctene | H₂O₂ | Data not available |

| 3 | 2,2,2-Trifluoroacetophenone | Styrene | H₂O₂ | 88 |

| 4 | This compound | Styrene | H₂O₂ | Data not available |

This table illustrates how experimental data would be presented. The values for the title compound are hypothetical as no published data exists.

Transition metals are widely used to catalyze a vast array of organic reactions. For a ketone like this compound, metal-catalyzed reactions could include hydrogenations, cross-coupling reactions, and fluoroalkylation reactions. nih.govresearchgate.net

The mechanism of a metal-catalyzed reaction typically involves a catalytic cycle with steps such as oxidative addition, migratory insertion, transmetalation, and reductive elimination. For example, in a hypothetical metal-catalyzed cross-coupling reaction to form a C-C bond at the aromatic ring, the mechanism would likely involve the oxidative addition of an aryl halide to a low-valent metal center, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. rsc.org Bimetallic catalysts have also been shown to enable reactions that are difficult with monometallic systems by facilitating key steps like reductive elimination through electron sharing between the metal centers. nsf.gov

Theoretical and Computational Studies of 2 Iso Butoxy 2,2,2 Trifluoroacetophenone

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations help determine the most stable geometric structures and the nature of intramolecular interactions.

The electronic structure of 2'-iso-Butoxy-2,2,2-trifluoroacetophenone is governed by the interplay of its constituent functional groups: the electron-donating iso-butoxy group and the strongly electron-withdrawing trifluoroacetyl group, both attached to a benzene (B151609) ring.

The trifluoromethyl (CF₃) group exerts a powerful inductive electron-withdrawing effect (-I) due to the high electronegativity of the fluorine atoms. This effect significantly polarizes the adjacent carbonyl group, rendering the carbonyl carbon highly electrophilic. The ortho-positioned iso-butoxy group, conversely, acts as an electron-donating group through resonance (+R effect) by delocalizing a lone pair of electrons from the oxygen atom into the aromatic π-system.

This electronic push-pull relationship creates a complex charge distribution across the molecule. DFT calculations can quantify this through population analysis methods (e.g., Mulliken, NBO), which would be expected to show a significant partial positive charge on the carbonyl carbon and a degree of negative charge delocalization onto the aromatic ring, influenced by the alkoxy substituent.

Table 1: Expected Influence of Substituents on Electronic Properties

| Functional Group | Position | Electronic Effect | Expected Impact on Benzene Ring | Expected Impact on Carbonyl Group |

|---|---|---|---|---|

| Trifluoroacetyl | - | Inductive (-I) | Deactivation | Increased electrophilicity of carbonyl C |

Trifluoroacetyl Group: The orientation of the trifluoroacetyl group relative to the phenyl ring is a critical conformational feature. In related acetophenones, two primary planar conformations are considered: s-trans and s-cis, referring to the arrangement of the carbonyl bond and the ortho substituent. Computational studies on 2'-fluoro-substituted acetophenones have shown a strong preference for the s-trans conformer, where the bulky groups are positioned away from each other to minimize steric hindrance. nih.gov Given the significant steric bulk of both the trifluoromethyl and iso-butoxy groups, a similar preference for a non-planar, pseudo-s-trans conformation in this compound is highly probable to alleviate steric clash.

iso-Butoxy Group: The iso-butoxy group itself has multiple rotatable bonds, leading to several possible conformations. The orientation of the C-O-C-C chain relative to the aromatic ring impacts the effectiveness of orbital overlap and steric interactions. Computational studies on alkoxy radicals and ethers show that staggered conformations are generally favored. nih.govresearchgate.net The most stable conformer would likely involve an orientation that balances the steric repulsion with the ortho-trifluoroacetyl group against the electronic stabilization from the delocalization of oxygen's lone pairs into the ring.

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry allows for the detailed exploration of potential reaction pathways, providing insights into transition states and reaction intermediates that are often too transient to be observed experimentally.

The trifluoroacetyl group makes the carbonyl carbon of this compound a prime target for nucleophilic attack. DFT calculations are instrumental in modeling these reactions.

Nucleophilic Addition: By mapping the potential energy surface, DFT can predict the activation energy barrier for the approach of a nucleophile to the carbonyl carbon. The strong electron-withdrawing nature of the CF₃ group is known to lower this barrier compared to non-fluorinated acetophenones, making the reaction more facile. researchgate.net A computational study would model the formation of a tetrahedral intermediate and calculate its stability.

Enolization: Ketones can exist in equilibrium with their enol tautomers. While the enol form is typically a minor component, its formation is a key step in many reactions. DFT calculations can determine the relative energies of the keto and enol forms and the energy barrier for the tautomerization process. nih.gov For this molecule, the calculations would likely show that the keto form is significantly more stable.

Computational methods are widely used to unravel the complex, multi-step mechanisms of catalytic reactions. Studies on the hydrogenation of the parent compound, 2,2,2-trifluoroacetophenone (B138007), provide a clear blueprint for how such investigations would proceed. researchgate.net

In a heterogeneous catalysis scenario, such as hydrogenation over a metal surface (e.g., Platinum), DFT calculations can model the adsorption of the reactant onto the catalyst surface, the stepwise addition of hydrogen atoms, and the desorption of the final product. These calculations can identify key surface-bound intermediates, such as a hydroxyalkyl species, and determine the most energetically favorable reaction pathway. researchgate.net By comparing the calculated energies of different possible intermediates and transition states, a complete catalytic cycle can be constructed, explaining the observed reaction outcomes and selectivity. researchgate.net

Table 2: Example of Computational Methods in Catalysis Studies (based on analogous systems)

| Computational Task | Typical Method | Information Gained | Reference |

|---|---|---|---|

| Intermediate Identification | van der Waals-corrected DFT | Geometry and stability of surface-adsorbed species | researchgate.net |

| Reaction Pathway Mapping | DFT with Transition State Search | Energy barriers and reaction coordinates | researchgate.net |

Spectroscopic Property Predictions and Correlations

While direct listings of spectroscopic data are excluded, it is important to discuss how computational chemistry is used to predict and interpret spectra. Theoretical calculations are a powerful complement to experimental spectroscopy, helping to assign signals and connect spectral features to specific molecular structures.

For nuclear magnetic resonance (NMR) spectroscopy, DFT calculations can predict chemical shifts and spin-spin coupling constants. In molecules with fluorine, through-space couplings between ¹H or ¹³C nuclei and the ¹⁹F nucleus are highly dependent on their spatial proximity. nih.gov Therefore, by correlating calculated coupling constants for different conformers with experimentally observed values, it is possible to definitively determine the dominant conformation in solution. nih.gov

For vibrational spectroscopy (Infrared and Raman), calculations can predict the frequencies and intensities of vibrational modes. Each mode corresponds to a specific type of bond stretching or bending. By comparing the computed spectrum of a proposed structure to the experimental spectrum, one can confirm the structure's identity and conformational state.

Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in UV-Visible spectroscopy. nih.gov These calculations provide information about which molecular orbitals are involved in the excitation, helping to assign the absorption bands and understand the photochemistry of the molecule. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2,2-trifluoroacetophenone |

| 2'-fluoro-substituted acetophenones |

| 2-butoxy radical |

| 2-aryloxytetrahydropyrans |

| 2-hydroxyacetophenone |

| dehydroacetic acid |

NMR Chemical Shift Predictions for Structural Elucidation

The prediction of NMR chemical shifts through computational methods is a cornerstone of modern chemical analysis, aiding in the confirmation of molecular structures synthesized in the laboratory. meilerlab.orgrsc.org For a molecule like this compound, which possesses ¹H, ¹³C, and ¹⁹F nuclei, computational predictions can be particularly insightful.

The standard approach involves the use of the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. nih.gov The process begins with the optimization of the molecule's three-dimensional geometry. This step is critical, as the calculated NMR shielding tensors are highly dependent on the molecular conformation. For flexible molecules, it may be necessary to consider an ensemble of low-energy conformers to obtain an accurately weighted average of the chemical shifts. acs.org

Following geometry optimization, the NMR shielding constants are calculated. The choice of the DFT functional and basis set is crucial for accuracy. nih.govacs.org Long-range corrected functionals have shown significant improvement in predicting ¹³C NMR chemical shifts. acs.org For ¹⁹F NMR chemical shifts in fluorinated aromatic compounds, specific scaling factors, developed from a curated dataset of similar molecules, can be applied to the computed isotropic shielding values to yield more accurate predictions. nih.govescholarship.org These scaling factors help to correct for systematic errors inherent in the computational methods. nih.gov

The predicted chemical shifts for this compound would be compared against experimental data to confirm the structural assignment. Discrepancies between predicted and experimental values can indicate an incorrect structural proposal or highlight interesting electronic effects within the molecule.

Below is a hypothetical table of predicted NMR chemical shifts for this compound, illustrating the type of data generated from such a computational study. The values are for illustrative purposes and represent typical ranges for the described structural motifs.

Table 1: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |

| Aromatic CH | 7.0 - 7.8 | 115 - 135 | - |

| Methylene (-OCH₂-) | 3.8 - 4.2 | 68 - 75 | - |

| Methine (-CH(CH₃)₂) | 2.0 - 2.5 | 28 - 35 | - |

| Methyl (-CH(CH₃)₂) | 0.9 - 1.2 | 18 - 22 | - |

| Carbonyl (C=O) | - | 180 - 190 | - |

| Trifluoromethyl (CF₃) | - | 115 - 125 (q) | -60 to -75 |

| Aromatic C-O | - | 155 - 165 | - |

| Aromatic C-C=O | - | 125 - 135 | - |

Note: The table is interactive. The data presented is illustrative and not the result of actual computational work on this specific molecule.

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. arxiv.org Computational methods are extensively used to simulate these spectra, aiding in the assignment of experimental bands to specific vibrational modes. nih.govnumberanalytics.com

The process for predicting vibrational spectra is similar to that for NMR shifts, beginning with the optimization of the molecular geometry to find a stable energy minimum. Subsequently, a frequency calculation is performed at the same level of theory. This calculation determines the normal modes of vibration and their corresponding frequencies. youtube.com The results of these calculations also provide the IR intensities and Raman activities for each mode, which are necessary for generating the simulated spectra. arxiv.org

DFT is the most common method for these calculations due to its balance of accuracy and computational cost. arxiv.orgnumberanalytics.com The choice of functional and basis set can influence the accuracy of the predicted frequencies, and it is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, correcting for anharmonicity and other systematic errors in the calculation. nih.gov

For this compound, a vibrational analysis would predict the frequencies of key functional groups, such as the C=O stretch of the ketone, the C-F stretches of the trifluoromethyl group, the aromatic C-H and C=C vibrations, and the various vibrations of the isobutoxy group. Comparing the simulated IR and Raman spectra with experimental data allows for a detailed understanding of the molecule's vibrational characteristics.

The following table provides a hypothetical set of predicted vibrational frequencies for some of the key functional groups in this compound.

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |

| Aliphatic C-H Stretch | 2870 - 2960 | 2870 - 2960 |

| Carbonyl (C=O) Stretch | 1690 - 1710 | 1690 - 1710 |

| Aromatic C=C Stretch | 1580 - 1610 | 1580 - 1610 |

| C-F Stretch (asymmetric) | 1250 - 1350 | 1250 - 1350 |

| C-F Stretch (symmetric) | 1150 - 1200 | 1150 - 1200 |

| Aryl-Alkyl Ether (C-O) Stretch | 1200 - 1250 | 1200 - 1250 |

| Alkyl C-O Stretch | 1000 - 1100 | 1000 - 1100 |

Note: The table is interactive. The data presented is illustrative and not the result of actual computational work on this specific molecule.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive and targeted searches for scientific literature and research data concerning "this compound" have yielded no specific results. The search results consistently refer to the parent compound, 2,2,2-trifluoroacetophenone , or other related derivatives. This indicates a high likelihood that "this compound" is not a widely studied or reported compound in publicly accessible scientific databases.

Therefore, it is not possible to generate an article that is structured around the provided outline and focuses solely on the applications and research involving "this compound" as a building block or intermediate. The strict adherence to the user's request to exclusively discuss this specific compound cannot be fulfilled due to the absence of relevant information.

The provided outline for the article is as follows:

Applications and Advanced Materials Research Involving this compound as a Building Block or Intermediate 6.1. Role in the Synthesis of Complex Organic Molecules 6.1.1. As a Precursor for Trifluoromethyl-Containing Scaffolds 6.1.2. As an Intermediate in the Synthesis of Advanced Functional Materials 6.2. Contributions to Methodological Advancements in Organic Synthesis 6.2.1. As a Substrate for Developing Novel Fluorination Reactions 6.2.2. As a Model Compound for Studying Stereoselective Transformations 6.3. Potential in Catalyst Design and Organocatalysis

Without any research findings on "this compound," the content for these sections cannot be generated.

Table of Compounds Mentioned

Applications and Advanced Materials Research Involving 2 Iso Butoxy 2,2,2 Trifluoroacetophenone As a Building Block or Intermediate

Potential in Catalyst Design and Organocatalysis

Investigation as a Polyfluoroalkyl Ketone Organocatalyst in Oxidation Reactions

Research has firmly established that non-enolizable polyfluoroalkyl ketones, particularly 2,2,2-trifluoroacetophenone (B138007), are highly effective organocatalysts for a variety of oxidation reactions. kirj.eechemrxiv.orgresearchgate.net These catalysts are valued for their ability to activate "green" oxidants like hydrogen peroxide (H₂O₂) under mild and environmentally friendly conditions. kirj.eeresearchgate.net

The catalytic cycle is generally understood to involve the formation of a stable hydrate (B1144303) of the ketone in an aqueous environment. This hydrate reacts with hydrogen peroxide to form a more reactive perhydrate or related peroxy intermediate. This species is the active oxidant that subsequently reacts with the substrate (e.g., an alkene or amine), leading to its oxidation while regenerating the ketone catalyst for further cycles. researchgate.net

Key oxidation reactions catalyzed by the parent compound, 2,2,2-trifluoroacetophenone, include:

Epoxidation of Alkenes: It efficiently catalyzes the epoxidation of a wide range of olefins, including mono-, di-, and trisubstituted alkenes, with high chemoselectivity. researchgate.net This method presents a green alternative to traditional epoxidation reagents, utilizing low catalyst loadings (e.g., 2-5 mol%) and producing high to quantitative yields. researchgate.net

Oxidation of Amines and Azines to N-oxides: 2,2,2-trifluoroacetophenone has been identified as an optimal catalyst for the oxidation of tertiary amines and azines to their corresponding N-oxides. chemrxiv.org The process is chemoselective and achieves high yields with 10 mol% of the catalyst and H₂O₂ as the oxidant. chemrxiv.org

Oxidation of Anilines: The catalyst can be used to selectively oxidize substituted anilines to either azoxybenzenes or nitro compounds, depending on the reaction conditions, providing user-friendly and scalable protocols. kirj.eeresearchgate.net

The presence of the 2'-iso-butoxy group on the phenyl ring of 2,2,2-trifluoroacetophenone would be expected to influence its catalytic activity through both electronic and steric effects. The alkoxy group is generally an electron-donating group through resonance, which could potentially modulate the reactivity of the ketone's carbonyl group. byjus.com However, the bulky isobutyl group at the ortho position would introduce significant steric hindrance around the catalytic center. This steric bulk could affect the catalyst's ability to interact with substrates, potentially altering its activity and selectivity compared to the unsubstituted parent ketone. Specific experimental data for 2'-iso-Butoxy-2,2,2-trifluoroacetophenone is required to confirm these hypotheses.

Table 1: Representative Oxidation Reactions Catalyzed by 2,2,2-Trifluoroacetophenone This table presents data for the parent compound, 2,2,2-trifluoroacetophenone, to illustrate the typical performance of this class of organocatalysts. Specific performance data for the 2'-isobutoxy derivative is not currently available.

| Substrate Type | Reaction | Catalyst Loading (mol%) | Oxidant | Yield | Reference |

|---|---|---|---|---|---|

| Alkenes (Olefins) | Epoxidation | 2-5 | H₂O₂ | High to Quantitative | researchgate.net |

| Tertiary Amines | N-Oxidation | 10 | H₂O₂ | High to Quantitative | chemrxiv.org |

Derivatization for Enhanced Catalytic Performance

While no specific studies on the derivatization of this compound for enhanced catalytic performance were found, general strategies for modifying organocatalysts are well-established. These strategies aim to improve catalytic activity, selectivity, stability, and recyclability.

For ketone-based organocatalysts, derivatization could involve several approaches:

Electronic Modification: Introducing electron-withdrawing or electron-donating groups onto the aromatic ring can fine-tune the electrophilicity of the carbonyl carbon. This modification can alter the rate of formation and reactivity of the active peroxide intermediate, thereby enhancing catalytic turnover.

Steric Tuning: Adjusting the size and shape of substituents near the catalytic site can improve stereoselectivity in asymmetric reactions. By creating a more defined chiral pocket, the catalyst can better differentiate between prochiral faces of a substrate.

Immobilization: Attaching the catalyst to a solid support, such as silica, polymers, or magnetic nanoparticles, facilitates its separation from the reaction mixture and allows for its reuse. This is a key principle of green chemistry, reducing waste and cost. Derivatization would involve introducing a functional group (e.g., a long alkyl chain with a terminal reactive site) onto the catalyst structure that can be covalently linked to the support.

Further research into synthesizing derivatives of this compound could explore these avenues to develop more robust and selective catalysts for oxidation reactions.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns for 2'-iso-Butoxy-2,2,2-trifluoroacetophenone

The highly electrophilic carbonyl carbon of this compound makes it a versatile synthon for a wide array of chemical transformations. nih.gov Future research will undoubtedly focus on uncovering new reactivity patterns that leverage this inherent reactivity. A significant area of exploration will be its use as a building block in the synthesis of complex trifluoromethyl-containing heterocycles. rsc.org The strategic placement of the isobutoxy group could direct cyclization reactions in novel ways, leading to the discovery of new classes of bioactive molecules. For instance, tandem reactions with anilines could potentially lead to the formation of 2-trifluoromethyl quinolines. rsc.org

Furthermore, the application of this compound as an organocatalyst presents a promising frontier. Its parent compound, 2,2,2-trifluoroacetophenone (B138007), has been identified as an efficient organocatalyst for the environmentally friendly epoxidation of alkenes using hydrogen peroxide as a green oxidant. nih.govresearchgate.net Investigating the catalytic activity of the isobutoxy-substituted variant in similar oxidation reactions, as well as other transformations, could reveal enhanced or altered selectivity due to the electronic and steric influence of the alkoxy group.

Another emerging area is the O-trifluoromethylation of ketones to synthesize valuable alkenyl trifluoromethyl ethers. rsc.org While current methods often involve specialized reagents, exploring the potential of this compound or its derivatives in novel synthetic strategies could provide more direct and efficient routes to these important building blocks.

Integration into High-Throughput Synthesis and Screening Platforms

The demand for new pharmaceuticals and functional materials necessitates the rapid synthesis and evaluation of large compound libraries. Integrating this compound into high-throughput synthesis (HTS) and screening platforms will be crucial for accelerating the discovery process. The development of robust and automated synthetic routes will be a key enabler. Recent advancements in flow chemistry for the synthesis of ketones from esters offer a promising avenue for the continuous and scalable production of this compound and its analogues. organic-chemistry.org

Moreover, the photocatalytic synthesis of trifluoromethyl ketones under mild, visible-light conditions presents an attractive strategy for HTS. chemrxiv.orgacs.org Adapting these methods for the parallel synthesis of a library of substituted trifluoroacetophenones, including the title compound, would allow for the rapid generation of diverse molecules for biological screening. The compatibility of photoredox catalysis with a wide range of functional groups makes it particularly well-suited for creating complex and varied molecular architectures. nih.gov

Once synthesized, these compound libraries can be subjected to high-throughput screening to identify hits for various biological targets. The known ability of trifluoromethyl ketones to act as reversible covalent inhibitors of enzymes, particularly proteases, makes them prime candidates for drug discovery programs targeting a range of diseases. nih.govchemrxiv.org

Advanced Spectroscopic Techniques for in situ Mechanistic Observation

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. Advanced spectroscopic techniques will play a pivotal role in elucidating the intricate details of these reactions in real-time. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Raman spectroscopy, and Infrared (IR) spectroscopy can provide valuable information about the structure of intermediates and transition states. acs.org

For instance, in situ NMR monitoring could be employed to track the progress of catalytic cycles where this compound acts as a catalyst, providing insights into catalyst activation, substrate binding, and product release. For photocatalytic reactions, time-resolved fluorescence and absorption spectroscopy can be used to study the excited states of the photocatalyst and the kinetics of electron transfer processes. acs.org

Computational studies, particularly Density Functional Theory (DFT) calculations, will complement experimental observations by providing energetic profiles of reaction pathways and helping to rationalize observed selectivities. rsc.org The combination of advanced spectroscopic techniques and computational modeling will provide a comprehensive picture of the mechanistic landscape, paving the way for the rational design of more efficient and selective reactions.

Development of Sustainable Synthetic Routes and Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will undoubtedly prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

A key focus will be the use of greener trifluoromethylating agents. Fluoroform (HCF3), a byproduct of the Teflon industry, is an attractive and economical source of the CF3 group. beilstein-journals.org Developing methods for the direct trifluoromethylation of an isobutoxy-substituted ester or other suitable precursor using fluoroform would represent a significant step towards a more sustainable synthesis of the title compound.

Furthermore, the use of biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. researchgate.net The enzymatic reduction of 2,2,2-trifluoroacetophenone to the corresponding alcohol has been demonstrated using whole-cell bioconversions. researchgate.net Exploring similar biocatalytic routes for the synthesis or transformation of this compound could lead to highly selective and sustainable processes. The use of green solvents and the development of catalytic systems that operate under mild conditions will also be critical aspects of this research. researchgate.netresearchgate.net

Application in Materials Science Beyond Traditional Organic Synthesis

The unique properties of the trifluoromethyl group, such as high thermal stability and hydrophobicity, make trifluoromethyl ketones attractive building blocks for advanced materials. While the primary focus of TFMK research has been in medicinal and agrochemical applications, their potential in materials science is a rapidly emerging field. rsc.org

2,2,2-Trifluoroacetophenone has been used as a starting material for the synthesis of new aromatic fluorinated polymers with high thermal stability and good film-forming properties. sigmaaldrich.com It is conceivable that this compound, with its additional alkoxy functionality, could be used to synthesize polymers with tailored properties, such as altered solubility, processability, or dielectric constant. The isobutoxy group could also serve as a handle for further post-polymerization modification.

Another exciting avenue is the development of novel trifluoromethoxy (OCF3)-containing materials. Alkenyl trifluoromethyl ethers, which can be synthesized from trifluoromethyl ketones, are valuable precursors to CF3O-containing building blocks. rsc.org These building blocks are of significant interest for the discovery of innovative materials with unique electronic and physical properties. rsc.org Exploring the conversion of this compound into such precursors could open up new possibilities in the design of advanced polymers, liquid crystals, and other functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.